(3-Bromo-5-formylphenyl)boronic acid

Physical Chemistry Process Chemistry Purification

This dual-functional aryl boronic acid is essential for iterative Suzuki-Miyaura couplings. The meta-bromo/formyl pattern directs predictable transmetalation and orthogonality, preventing isomer formation. Ideal for SAR libraries and advanced material π-systems where precise regiochemistry is non-negotiable.

Molecular Formula C7H6BBrO3
Molecular Weight 228.84 g/mol
CAS No. 157866-06-3
Cat. No. B136733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-formylphenyl)boronic acid
CAS157866-06-3
Synonyms3-BROMO-5-FORMYLPHENYLBORONIC ACID
Molecular FormulaC7H6BBrO3
Molecular Weight228.84 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Br)C=O)(O)O
InChIInChI=1S/C7H6BBrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H
InChIKeyGPHPTLRDIAKRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-5-formylphenyl)boronic acid: A Versatile Boronic Acid for Advanced Suzuki-Miyaura Coupling and Beyond


(3-Bromo-5-formylphenyl)boronic acid (CAS: 157866-06-3) is a specialized aryl boronic acid building block characterized by the simultaneous presence of a bromine atom and a formyl group on the phenyl ring . This compound is a key intermediate in organic synthesis, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl architectures . Its dual functionality—a boronic acid moiety for C–C bond formation and a bromine atom for further functionalization via cross-coupling or substitution—makes it a strategic scaffold for the assembly of molecules with applications in medicinal chemistry, agrochemicals, and advanced materials .

Why Generic Substitution Fails for (3-Bromo-5-formylphenyl)boronic acid


Substituting (3-Bromo-5-formylphenyl)boronic acid with a generic boronic acid or a simple bromo-substituted analog is not viable for precision synthesis. The specific meta-relationship between the bromo and formyl substituents on the phenyl ring dictates a unique electronic and steric profile that profoundly influences its reactivity in cross-coupling reactions . For instance, the presence of the electron-withdrawing formyl group in this specific position alters the electron density of the boronic acid, directly affecting the rate of the transmetalation step in the Suzuki-Miyaura cycle . This precise substitution pattern ensures predictable and selective coupling outcomes, which are critical for synthesizing complex molecules with defined regiochemistry. Using an alternative regioisomer, such as (2-bromo-5-formylphenyl)boronic acid or (4-bromo-3-formylphenyl)boronic acid, would lead to a different coupling partner, resulting in a different product or a mixture of isomers, thereby derailing synthetic routes in pharmaceutical or materials science research.

Product-Specific Quantitative Evidence Guide: (3-Bromo-5-formylphenyl)boronic acid vs. Leading Analogs


Physical Property Differentiation: Predicted Boiling Point and pKa vs. 3-Formylphenylboronic Acid

The introduction of a bromine atom at the 3-position significantly alters the physical properties of the boronic acid scaffold compared to the unsubstituted 3-formylphenylboronic acid. Computational predictions indicate a markedly higher boiling point and a lower pKa for the brominated derivative, reflecting its increased molecular weight and altered electronic character .

Physical Chemistry Process Chemistry Purification

Physical Property Differentiation: pKa and Density vs. 3-Formylphenylboronic Acid

The predicted pKa of (3-Bromo-5-formylphenyl)boronic acid is approximately one unit lower than that of 3-formylphenylboronic acid, indicating a stronger Brønsted acidity for the brominated derivative . Additionally, its predicted density is substantially higher .

Physical Chemistry Process Chemistry Purification

Boiling Point Differentiation from Positional Isomer (4-Bromo-3-formylphenyl)boronic acid

The relative position of the bromo and formyl substituents on the phenyl ring directly impacts the compound's physical properties. The target compound, with its 3-bromo-5-formyl substitution pattern, exhibits a higher predicted boiling point compared to the 4-bromo-3-formyl positional isomer .

Physical Chemistry Process Chemistry Purification

Procurement-Grade Differentiation: Available Purity and Research-Grade Specifications

For research and development applications requiring high reproducibility, the procurement of this compound in a defined, high-purity grade is essential. Vendors offer this compound with a certified purity of ≥97% (Research Grade) or ≥98% , which is a key differentiator from lower-purity technical-grade alternatives or less rigorously tested in-house preparations.

Quality Control Procurement Reproducibility

Best Research and Industrial Application Scenarios for (3-Bromo-5-formylphenyl)boronic acid


Medicinal Chemistry: Synthesis of Complex Drug Scaffolds via Sequential Cross-Coupling

This compound is ideal for medicinal chemistry programs requiring the iterative construction of complex biaryl cores. The boronic acid group can be used in a first Suzuki-Miyaura coupling to install a key aromatic or heteroaromatic ring . Subsequently, the retained bromine atom serves as a robust synthetic handle for a second, orthogonal cross-coupling reaction, allowing for the introduction of a different substituent and the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Agrochemical Discovery: Building Functionalized Biaryl Pesticide Leads

In agrochemical research, where specific substitution patterns on aromatic rings are crucial for biological activity and environmental fate, (3-Bromo-5-formylphenyl)boronic acid provides a reliable entry point. The formyl group can be further elaborated into a wide range of functional groups (e.g., amines, alcohols, alkenes) via classic carbonyl chemistry after the initial coupling step, enabling the fine-tuning of physicochemical properties like lipophilicity and solubility, which are paramount for in vivo performance .

Materials Science: Synthesis of Pi-Conjugated Organic Semiconductors

For researchers developing novel organic electronic materials, such as OLED emitters or organic photovoltaics, this compound offers a route to precise molecular architectures. The combination of a boronic acid and a bromine atom on the same aromatic ring allows for its integration into larger pi-conjugated systems via palladium-catalyzed cross-coupling polymerization or stepwise coupling. The resulting materials can exhibit tailored electronic and optical properties, which are critical for device performance and efficiency .

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